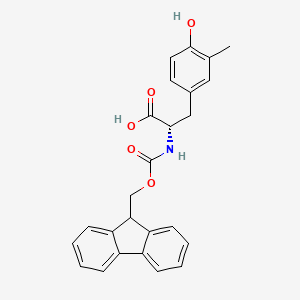
3-(Bromomethyl)-3-methoxyoxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide information about its structure .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
1. Explosive and Energetic Material Synthesis
3-Bromomethyl-3-hydroxymethyloxetane is a versatile precursor for synthesizing oxetane derivatives with applications in energetic materials. Research shows its use in creating energetic oxetanes based on LLM-116 (an explosive), which exhibit high detonation velocities, pressures, and thermostability, surpassing previous materials in this category. These compounds were characterized using various spectroscopic methods and tested for their performance and insensitivity (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).
2. UV-Curable Prepolymer Synthesis
The compound has been used in the synthesis of novel UV-curable prepolymers, like 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane. These materials exhibit excellent photosensitivity and thermal stability, with potential applications in the manufacturing of photosensitive resins (Chen, Huang, Lu, & Wu, 2021).
3. Antiproliferative Activities in Cancer Research
Derivatives of 3-(Bromomethyl)-3-methoxyoxetane have been utilized in synthesizing compounds with potential antiproliferative activities against cancer. Specifically, the synthesis of 3-methoxy- and 3-benzyloxyestra-1,3,5(10)-trien-17-ols and their subsequent conversion has shown in vitro antiproliferative effects on various human cancer cell lines (Kiss et al., 2019).
4. Synthesis of Energetic Binders for Rocket Propellants
The compound has been used in the synthesis of energetic binders for rocket propellants. Research has focused on the cationic polymerization of 3-tosyloxymethyl-3-methyl oxetane and its subsequent transformation into azido polymers, aiming to improve the properties of rocket propellants (Barbieri, Keicher, & Polacco, 2009).
5. Fluorescence Derivatization in High-Performance Liquid Chromatography
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a derivative, has been identified as a highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, enhancing the detection of various fatty acids (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(bromomethyl)-3-methoxyoxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-7-5(2-6)3-8-4-5/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGWHXXSIIURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-3-methoxyoxetane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

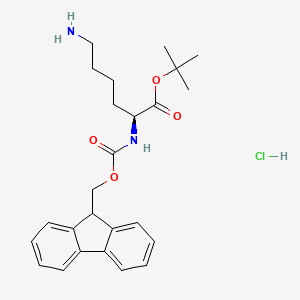
![tert-Butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]-N-methylcarbamate](/img/structure/B6300545.png)
![tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate hydrochloride](/img/structure/B6300553.png)
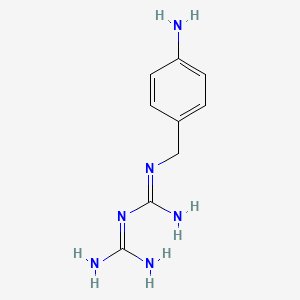
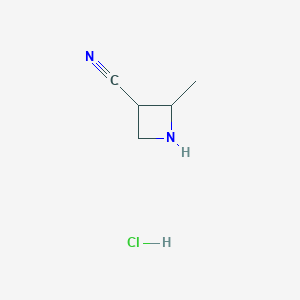
![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)
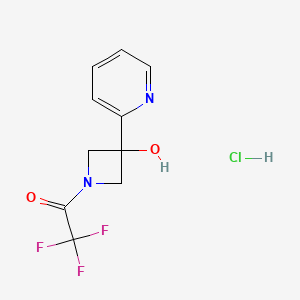
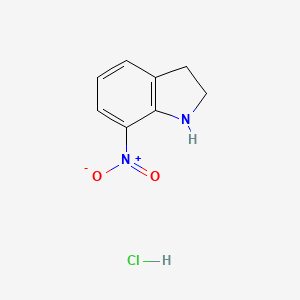
![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)

